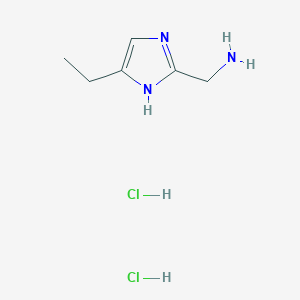

(4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(5-ethyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-2-5-4-8-6(3-7)9-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUPFECMZZMASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094935-48-3 | |

| Record name | (4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonium acetate, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves:

- Reaction of Ethylamine with Glyoxal : This step is often combined with ammonium acetate.

- Formation of Dihydrochloride Salt : Hydrochloric acid is added to form the dihydrochloride salt.

The reaction conditions generally require a temperature range of 50–70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability .

Scientific Research Applications

This compound has been utilized in several scientific research fields:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology

- Biochemical Assays : The compound is used to investigate enzyme activities and protein interactions, providing insights into biochemical pathways.

Medicine

- Antimicrobial Activity : Research indicates that this compound exhibits selective activity against certain Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values for these bacteria ranged from ≤0.25 µg/mL to >200 µg/mL, although it showed limited activity against Gram-negative bacteria .

- Anticancer Potential : Studies have focused on its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. Structural modifications have been explored to enhance therapeutic efficacy .

Industry

- Development of New Materials : The compound is also used in developing new materials and catalysts for various industrial processes.

Study 1: Antimicrobial Activity Assessment

A study evaluated a series of imidazole derivatives, including this compound, against various bacterial strains. Results indicated selective efficacy against MRSA while showing limited effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, emphasizing the selective nature of its antimicrobial properties .

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition where researchers synthesized several analogs of this compound. Findings revealed that specific substitutions at the imidazole ring significantly influenced binding affinity and inhibitory potency against IDO, suggesting that structural modifications could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of (4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Amine Chain Length : Ethylamine chains (e.g., 2-(4-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride) may improve solubility but reduce steric hindrance relative to methanamine .

- Salt Form : Dihydrochloride salts are common across analogs, ensuring high water solubility for in vitro and in vivo studies .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₆H₁₂Cl₂N₃ | 209.09 | Not reported | High (dihydrochloride) |

| Histamine dihydrochloride | C₅H₁₁Cl₂N₃ | 184.07 | 249–252 | High |

| [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride | C₈H₁₁Cl₂N₃S | 252.06 | Not reported | Moderate (aromatic S) |

Biological Activity

(4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2ClH. It is a derivative of imidazole, which has gained attention in various fields of research due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, applications in scientific research, and relevant case studies.

The compound is characterized by its imidazole ring, which is known for its diverse biological properties. The ethyl substitution at the 4-position of the imidazole ring enhances its reactivity and biological interactions. The synthesis typically involves the reaction of ethylamine with glyoxal and ammonium acetate, followed by hydrochloric acid treatment to form the dihydrochloride salt.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant biological effects depending on the target context .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against a range of pathogens. The compound has shown selective activity against certain Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values for these bacteria ranged from ≤0.25 µg/mL to >200 µg/mL . However, it exhibited no significant activity against Gram-negative bacteria or certain fungi at tested concentrations.

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Research indicates that derivatives of imidazole can inhibit enzymes involved in cancer cell proliferation. Specifically, studies have focused on its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer . The design and synthesis of more potent IDO inhibitors based on imidazole derivatives have shown promising results in preclinical models.

Study 1: Antimicrobial Activity Assessment

A study evaluated a series of imidazole derivatives, including this compound, against various bacterial strains. The results indicated that while some derivatives were effective against MRSA, others showed limited efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . This highlights the selective nature of the compound's antimicrobial properties.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several analogs of this compound and tested their ability to inhibit IDO. The findings revealed that specific substitutions at the imidazole ring significantly influenced binding affinity and inhibitory potency, suggesting that structural modifications could enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | Structure | Moderate antimicrobial activity |

| 1-Methyl-1H-imidazol-2-yl)methanamine | Structure | Limited anticancer properties |

| (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Structure | Strong IDO inhibition |

This table illustrates that while there are other compounds with similar structures, this compound exhibits distinct biological activities due to its specific ethyl substitution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., using ZnCl₂ as a catalyst) . For dihydrochloride salt formation, the free base is treated with HCl in a solvent like ethanol, followed by recrystallization. Purity optimization includes monitoring reaction progress via TLC/HPLC and employing column chromatography for intermediates. Yield improvements may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Analysis : Use single-crystal X-ray diffraction (SHELX software for refinement ), supplemented by ¹H/¹³C NMR (D₂O or DMSO-d₆ as solvents) to confirm imidazole ring substitution and amine protonation.

- Physicochemical Properties : Determine melting point (DSC), solubility (shake-flask method in buffers), and hygroscopicity (dynamic vapor sorption). FT-IR can validate salt formation via N–H and Cl⁻ stretching bands .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight glass containers at 2–8°C, protected from light and moisture. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Avoid contact with strong oxidizers, as imidazole derivatives may decompose exothermically .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Modify the ethyl group (e.g., replace with fluoroethyl or methyl) and assess changes in receptor binding (e.g., via radioligand assays).

- Computational Modeling : Dock the compound into homology models of target proteins (e.g., histamine receptors) using software like AutoDock Vina. Correlate calculated binding energies with in vitro IC₅₀ values .

- Data Integration : Use QSAR models to predict activity cliffs, focusing on substituent electronic effects (Hammett σ values) and steric parameters .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from multiple studies. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Batch Variability : Test compound purity (HPLC-UV/ELSD) and salt stoichiometry (elemental analysis) across batches .

Q. How does the compound behave under non-ambient conditions (e.g., high temperature, acidic pH)?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition onset (>200°C typical for imidazole hydrochlorides).

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via UPLC-MS. Protonated amines in acidic conditions enhance solubility but may promote hydrolysis at extreme pH .

Q. What advanced analytical techniques are critical for studying its interaction with biomacromolecules?

- Methodological Answer :

- Biophysical Methods : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and SPR (surface plasmon resonance) for kinetic profiling (ka/kd).

- Structural Biology : Co-crystallize with target enzymes (e.g., cytochrome P450 isoforms) and solve structures at ≤2.0 Å resolution (SHELX ). Cryo-EM may capture dynamic binding conformations .

Contradictory Data Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Screening : Use a standardized shake-flask method (OECD 105) across solvents (e.g., water, DMSO, ethanol). Centrifuge at 10,000 rpm to separate undissolved particles.

- Ion Effects : Test solubility in PBS vs. deionized water; dihydrochloride salts often exhibit higher aqueous solubility (≥50 mg/mL) but lower organic solvent compatibility due to ionic character .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.